molecular formula C19H26N2O5S B6972313 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid

3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid

Cat. No.: B6972313
M. Wt: 394.5 g/mol
InChI Key: UETVWZGLZNXBCI-UHFFFAOYSA-N
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Description

3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonylamino group linked to a piperidine ring, which is further modified with a cyclopentanecarbonyl group

Properties

IUPAC Name

3-[[[1-(cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c22-18(15-6-1-2-7-15)21-10-4-9-17(13-21)27(25,26)20-12-14-5-3-8-16(11-14)19(23)24/h3,5,8,11,15,17,20H,1-2,4,6-7,9-10,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETVWZGLZNXBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)NCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the piperidine ring using cyclopentanecarbonyl chloride under basic conditions.

    Sulfonylation: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chlorides.

    Attachment to Benzoic Acid: The final step involves coupling the sulfonylated piperidine derivative with benzoic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentanecarbonyl moiety.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the cyclopentanecarbonyl group.

    Substitution: Substituted derivatives at the sulfonylamino group.

Scientific Research Applications

3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, while the piperidine and cyclopentanecarbonyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[[[1-(Cyclohexanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    3-[[[1-(Cyclopentanecarbonyl)piperidin-4-yl]sulfonylamino]methyl]benzoic acid: Similar structure but with a different substitution position on the piperidine ring.

Uniqueness

The unique combination of the cyclopentanecarbonyl group and the specific substitution pattern on the piperidine ring gives 3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid distinct chemical and biological properties, making it a valuable compound for research and development.

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